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Compound of Interest

Compound Name: (-)-Pyridoxatin

Cat. No.: B1193444 Get Quote

Introduction

(-)-Pyridoxatin is a fungal metabolite originally isolated from Acremonium species that exhibits

a range of biological activities, including anticancer, antibiotic, and free-radical scavenging

properties.[1][2] It has been identified as an inhibitor of matrix metalloproteinase-2 (MMP-2),

DNA synthesis, and lipid peroxidation.[1][2] Given its therapeutic potential, a sensitive and

selective analytical method is crucial for pharmacokinetic studies and drug development. This

application note describes a hypothetical, robust liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method for the quantification of (-)-Pyridoxatin in human plasma.

Chemical Information

Compound Name: (-)-Pyridoxatin

Chemical Formula: C₁₅H₂₁NO₃

Monoisotopic Mass: 263.152 Da[1]

Structure: 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one[1]

Predicted Mass Spectrometry Fragmentation

Based on the chemical structure of (-)-Pyridoxatin, a plausible fragmentation pattern under

collision-induced dissociation (CID) in positive ion mode is proposed. The precursor ion would

be the protonated molecule [M+H]⁺ at m/z 264.16. Key fragmentation pathways likely involve
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the cleavage of the bond between the pyridone ring and the cyclohexyl moiety, as well as

losses from the cyclohexyl ring itself.

Methodology
A detailed protocol for the quantification of (-)-Pyridoxatin in human plasma is provided below.

This protocol is intended as a starting point for method development and will require

optimization and validation.

1. Sample Preparation

A solid-phase extraction (SPE) method is proposed for the extraction of (-)-Pyridoxatin from

human plasma.

2. Liquid Chromatography

An Agilent 1290 Infinity II LC system or equivalent is suitable for this method.

3. Mass Spectrometry

A Sciex Triple Quad™ 6500+ system or an equivalent triple quadrupole mass spectrometer is

recommended.

Quantitative Data (Hypothetical)
The following table summarizes the expected performance characteristics of this analytical

method based on typical validation parameters for similar small molecules.
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Parameter Result

Linearity (r²) > 0.995

Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Upper Limit of Quantification (ULOQ) 500 ng/mL

Intra-day Precision (%CV) < 15%

Inter-day Precision (%CV) < 15%

Accuracy (% bias) ± 15%

Recovery > 85%

Matrix Effect Minimal

Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
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Click to download full resolution via product page

Figure 1. Experimental workflow for the analysis of (-)-Pyridoxatin.

Predicted Fragmentation Pathway of (-)-Pyridoxatin
The proposed fragmentation of the [M+H]⁺ ion of (-)-Pyridoxatin is shown below.
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Figure 2. Proposed fragmentation of (-)-Pyridoxatin.

Logical Relationship of Analytical Method
Development
The development and validation of this analytical method follow a logical progression.
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Figure 3. Logical flow of method development and validation.

Detailed Protocols
1. Protocol for Solid-Phase Extraction (SPE) of (-)-Pyridoxatin from Human Plasma

Materials:

Human plasma (K₂EDTA as anticoagulant)

Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled

compound)
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Methanol (LC-MS grade)

Water (LC-MS grade)

Formic acid (≥ 98%)

Oasis HLB 1 cc/30 mg SPE cartridges

Centrifuge

SPE manifold

Procedure:

Thaw plasma samples at room temperature.

Spike 100 µL of plasma with 10 µL of IS working solution.

Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

Centrifuge at 4000 rpm for 10 minutes.

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

Load the supernatant from the plasma sample onto the SPE cartridge.

Wash the cartridge with 1 mL of 5% methanol in water.

Elute (-)-Pyridoxatin and the IS with 1 mL of methanol.

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5%

Mobile Phase B).

Transfer to an autosampler vial for LC-MS/MS analysis.

2. Protocol for LC-MS/MS Analysis
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Liquid Chromatography Conditions:

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Column Temperature: 40°C

LC Gradient:

Time (min) %A %B

0.0 95 5

0.5 95 5

3.0 5 95

4.0 5 95

4.1 95 5

| 5.0 | 95 | 5 |

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Type: Selected Reaction Monitoring (SRM)

Curtain Gas (CUR): 35 psi

Collision Gas (CAD): Medium
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IonSpray Voltage (IS): 5500 V

Temperature (TEM): 550°C

Ion Source Gas 1 (GS1): 60 psi

Ion Source Gas 2 (GS2): 60 psi

SRM Transitions (Hypothetical):

Analyte Q1 (m/z) Q3 (m/z)
Dwell
Time
(ms)

DP (V) CE (V) CXP (V)

(-)-
Pyridoxat
in

264.16 166.05 100 80 25 10

(-)-

Pyridoxatin

(Quantifier

)

264.16 95.09 100 80 35 12

| Internal Standard (IS) | User Defined | User Defined | 100 | User Defined | User Defined |

User Defined |

(DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)

Disclaimer: The fragmentation patterns, quantitative data, and experimental protocols provided

in this document are hypothetical and based on the chemical structure of (-)-Pyridoxatin and

general principles of mass spectrometry. These should serve as a starting point for method

development and will require optimization and validation in a certified laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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